2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone
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Overview
Description
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone: is a chemical compound with a unique structure that includes an indanone core and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone typically involves the reaction of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl- with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The indanone core provides structural stability and enhances the compound’s ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: This compound shares the indanone core but lacks the hydrazone functional group.
2-Indanone: Another similar compound with an indanone core but different substituents.
1,3-Dihydro-2H-inden-2-one: Similar structure but without the tetramethyl groups
Uniqueness
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone is unique due to its combination of the indanone core and the hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74768-84-6 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(1,1,3,3-tetramethylinden-2-ylidene)hydrazine |
InChI |
InChI=1S/C13H18N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,14H2,1-4H3 |
InChI Key |
BJXWPYCLDMPBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1=NN)(C)C)C |
Origin of Product |
United States |
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